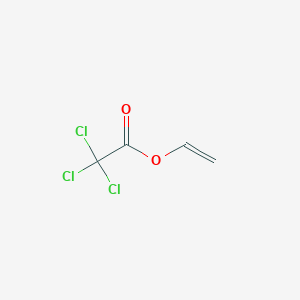

Vinyl trichloroacetate

Descripción general

Descripción

Vinyl trichloroacetate is an organic compound with the molecular formula C4H3Cl3O2 It is a vinyl ester of trichloroacetic acid and is known for its reactivity and utility in various chemical processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Vinyl trichloroacetate can be synthesized through the reaction of acetylene with trichloroacetic acid. This reaction typically requires a catalyst and is conducted under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:

HC≡CH+CCl3COOH→CH2=CHOCCl3+H2O

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where acetylene and trichloroacetic acid are combined in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

Vinyl trichloroacetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.

Polymerization: It can undergo radical polymerization to form polymers with unique properties.

Addition Reactions: It can react with different reagents to form addition products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Radical Initiators: For polymerization, radical initiators such as azobisisobutyronitrile (AIBN) are used.

Catalysts: Catalysts like iron pentacarbonyl (Fe(CO)5) can be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, polymerization of this compound can yield polythis compound, which has applications in coatings and adhesives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Monomer for Polymerization

Vinyl trichloroacetate serves as a monomer in the synthesis of polymers. It can undergo radical polymerization to form high-molecular-weight compounds, which are useful in coatings and adhesives. The polymerization process typically involves the use of radical initiators such as azobisisobutyronitrile (AIBN) under controlled conditions to achieve desired properties.

Chemical Reactions

VTA participates in several types of chemical reactions:

- Substitution Reactions : The trichloroacetate group can be replaced by various nucleophiles, making it a versatile intermediate in organic synthesis.

- Addition Reactions : VTA can react with different reagents to form addition products, expanding its utility in synthetic chemistry.

Biological Applications

Modification of Biomolecules

In biological research, this compound is utilized for the modification of biomolecules. Its reactivity allows for the attachment of functional groups to proteins and nucleic acids, facilitating studies in biochemistry and molecular biology.

Toxicological Studies

Research indicates that VTA can induce oxidative stress in biological systems. For instance, studies involving B6C3F1 mice have shown that exposure to related compounds results in increased oxidative stress markers in hepatic tissues.

| Study | Exposure Duration | Dose (mg/kg/day) | Key Findings |

|---|---|---|---|

| Hassoun et al., 2010 | 4 weeks | 7.7 - 410 | Increased oxidative stress markers |

| Herren-Freund et al., 1987 | 13 weeks | Various | Induction of DNA damage |

Industrial Applications

Production of Specialty Chemicals

This compound is employed in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for developing new compounds with specific properties.

Case Studies

1. Treatment of Anal Intraepithelial Neoplasia (AIN)

A retrospective study evaluated the effectiveness of trichloroacetic acid (TCA), a derivative of VTA, in treating AIN among HIV-positive patients. The study found that 34% of patients achieved complete lesion clearance after multiple treatments, indicating the potential therapeutic applications of VTA-related compounds.

2. Oxidative Stress Induction

In laboratory settings, exposure to TCA has resulted in notable increases in oxidative stress markers, suggesting similar potential effects for VTA. This highlights the importance of understanding the biological impact of such compounds.

Mecanismo De Acción

The mechanism of action of vinyl trichloroacetate involves its reactivity towards nucleophiles and radicals. The trichloroacetate group can be easily substituted by other groups, making it a versatile intermediate in organic synthesis. The vinyl group allows for polymerization, leading to the formation of high-molecular-weight compounds.

Comparación Con Compuestos Similares

Similar Compounds

Vinyl acetate: Similar in structure but lacks the trichloroacetate group.

Vinyl chloride: Contains a chlorine atom instead of the trichloroacetate group.

Ethyl trichloroacetate: Similar but with an ethyl group instead of a vinyl group.

Uniqueness

Vinyl trichloroacetate is unique due to the presence of both a vinyl group and a trichloroacetate group. This combination imparts distinct reactivity and properties, making it valuable in various chemical processes and applications.

Actividad Biológica

Vinyl trichloroacetate (VTA), a compound with significant chemical reactivity, has garnered attention in various fields, including toxicology and medicinal chemistry. This article reviews the biological activity of VTA, focusing on its toxicological effects, potential therapeutic applications, and underlying mechanisms of action.

This compound is characterized by the presence of a vinyl group () and a trichloroacetate moiety (). This unique structure imparts distinct reactivity towards nucleophiles and radicals, making it a versatile intermediate in organic synthesis.

The mechanism of action of this compound involves its reactivity towards nucleophiles and free radicals. The trichloroacetate group can be easily substituted by other groups, allowing for various chemical transformations. Additionally, the vinyl group facilitates polymerization reactions, leading to the formation of high-molecular-weight compounds that may exhibit different biological activities.

Acute and Chronic Toxicity

Research indicates that VTA can induce oxidative stress in biological systems. A study involving B6C3F1 mice demonstrated that exposure to trichloroacetate (TCA), a related compound, resulted in dose-dependent increases in oxidative stress markers such as superoxide dismutase (SOD) and catalase (CAT) activities in hepatic tissues .

| Study | Exposure Duration | Dose (mg/kg/day) | Key Findings |

|---|---|---|---|

| Hassoun et al., 2010 | 4 weeks | 7.7 - 410 | Increased oxidative stress markers |

| Herren-Freund et al., 1987 | 13 weeks | Various | Induction of DNA damage |

Carcinogenic Potential

This compound has been associated with carcinogenic effects due to its ability to generate reactive metabolites. The ATSDR toxicological profile suggests that similar compounds can lead to liver toxicity, including hypertrophy and hyperplasia of hepatocytes .

Therapeutic Applications

Despite its toxicity, this compound has potential therapeutic applications. For instance, trichloroacetic acid (TCA), a derivative, has been effectively used in dermatological treatments for conditions like anal intraepithelial neoplasia (AIN). A retrospective study revealed that TCA treatment led to significant lesion clearance in HIV-positive patients .

Case Studies

- Treatment of AIN : In a study involving HIV-positive men treated with TCA, 34% achieved complete clearance after multiple treatments. The treatment was generally safe with minimal side effects reported .

- Oxidative Stress Induction : In laboratory settings, exposure to TCA resulted in notable increases in oxidative stress markers in mouse models, suggesting similar potential effects for VTA .

Propiedades

IUPAC Name |

ethenyl 2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl3O2/c1-2-9-3(8)4(5,6)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSFLVZBTRAEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623329 | |

| Record name | Ethenyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7062-87-5 | |

| Record name | Ethenyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.